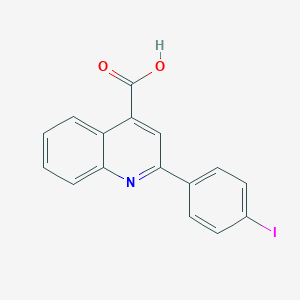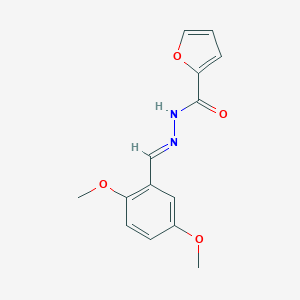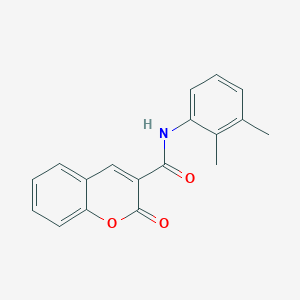
N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as DMOC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMOC is a derivative of coumarin, a natural compound found in many plants that has been studied for its various pharmacological properties. DMOC has been synthesized using various methods and has been investigated for its mechanism of action and potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standards
N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: is used as a reference standard in pharmaceutical testing . This compound serves as a benchmark for ensuring the quality and purity of pharmaceutical products, particularly in the development of new medications where precise measurement of active ingredients is crucial.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound has been identified as an impurity in the synthesis of NSAIDs . Its identification and quantification are essential for the safety and efficacy of NSAIDs, which are widely used to reduce inflammation and alleviate pain.
Analgesic Drug Development
The compound’s structure suggests potential applications in the development of analgesic drugs . Its molecular framework could be utilized to synthesize new compounds with pain-relieving properties.
Anti-Cancer Research
The unique molecular structure of N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide indicates potential applications in anti-cancer research. The compound could be used to develop new therapeutic agents targeting specific cancer cells.
Material Science
Due to its aromatic rings and amide groups, this compound may have applications in material science. It could contribute to the development of new materials with specific desired properties, such as increased strength or chemical resistance.
Biological and Physiological Function Studies
The compound’s structure, containing amide groups and aromatic rings, suggests it could be significant in studying biological and physiological functions. It may interact with various biological pathways, providing insights into cellular processes.
Mecanismo De Acción
Target of Action
The primary target of N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is Histone deacetylase (HDAC) . HDACs are responsible for the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4). This deacetylation is a key process in epigenetic repression and plays a significant role in transcriptional regulation .
Pharmacokinetics
Based on the pharmacokinetics of similar compounds, it can be hypothesized that factors such as body size, hepatic function, plasma albumin levels, and cardiac output could significantly impact its absorption, distribution, metabolism, and excretion (adme) properties . These factors could influence the bioavailability of the compound, affecting its efficacy and potential side effects.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-6-5-8-15(12(11)2)19-17(20)14-10-13-7-3-4-9-16(13)22-18(14)21/h3-10H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCLPGRVWVWXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B438467.png)

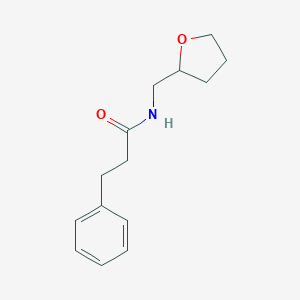


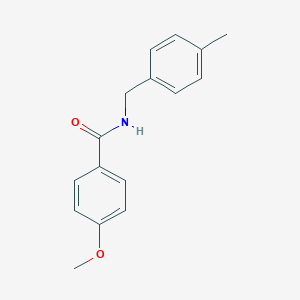
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B438533.png)
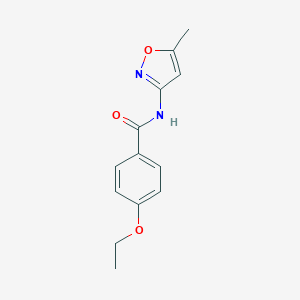
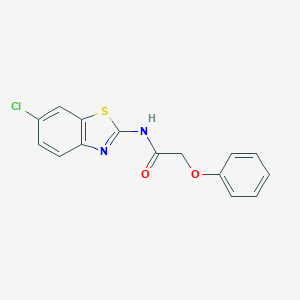

![2-(2H-Benzotriazol-2-yl)-N-[(4-fluorophenyl)methylidene]ethanehydrazonic acid](/img/structure/B438591.png)
